N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.: 6146-33-4
VCID: VC0181837
InChI: InChI=1S/C18H18ClN3O2/c1-12-10-13(19)6-7-16(12)24-11-18(23)20-9-8-17-21-14-4-2-3-5-15(14)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22)
SMILES: CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2
Molecular Formula: C18H18ClN3O2
Molecular Weight: 343.8 g/mol

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide

CAS No.: 6146-33-4

Main Products

VCID: VC0181837

Molecular Formula: C18H18ClN3O2

Molecular Weight: 343.8 g/mol

N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide - 6146-33-4

CAS No. 6146-33-4
Product Name N-[2-(1H-Benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide
Molecular Formula C18H18ClN3O2
Molecular Weight 343.8 g/mol
IUPAC Name N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-chloro-2-methylphenoxy)acetamide
Standard InChI InChI=1S/C18H18ClN3O2/c1-12-10-13(19)6-7-16(12)24-11-18(23)20-9-8-17-21-14-4-2-3-5-15(14)22-17/h2-7,10H,8-9,11H2,1H3,(H,20,23)(H,21,22)
Standard InChIKey WHCLXNRSBLPCRW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2
Canonical SMILES CC1=C(C=CC(=C1)Cl)OCC(=O)NCCC2=NC3=CC=CC=C3N2
PubChem Compound 2888111
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator